molecular formula C22H18N2O4S B4105701 N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,6-dimethoxybenzamide

N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,6-dimethoxybenzamide

Cat. No. B4105701
M. Wt: 406.5 g/mol
InChI Key: DKNHRMSUZGNEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBF-TMC and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of DBF-TMC is not fully understood. However, it has been suggested that DBF-TMC inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DBF-TMC may also inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis. Furthermore, DBF-TMC may scavenge free radicals by donating hydrogen atoms to neutralize the free radicals.
Biochemical and Physiological Effects:
DBF-TMC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes. DBF-TMC has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Furthermore, DBF-TMC has shown to scavenge free radicals and prevent oxidative stress.

Advantages and Limitations for Lab Experiments

DBF-TMC has several advantages for lab experiments. It can be synthesized with high purity, making it suitable for various applications. DBF-TMC has also shown to have low toxicity, making it safe for use in lab experiments. However, DBF-TMC has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, DBF-TMC may have limited solubility in some solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of DBF-TMC. One direction is to further elucidate its mechanism of action, particularly in cancer cells. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, further research is needed to optimize the synthesis method of DBF-TMC and to improve its solubility in various solvents. Overall, DBF-TMC has shown great potential in scientific research, and further studies may lead to the development of new treatments and therapies.

Scientific Research Applications

DBF-TMC has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. DBF-TMC has also been studied for its antimicrobial properties, as it has shown to inhibit the growth of various bacteria and fungi. Additionally, DBF-TMC has been studied for its antioxidant properties, as it has shown to scavenge free radicals and prevent oxidative stress.

properties

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-26-17-8-5-9-18(27-2)20(17)21(25)24-22(29)23-13-10-11-15-14-6-3-4-7-16(14)28-19(15)12-13/h3-12H,1-2H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNHRMSUZGNEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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